硝基安定-D5

描述

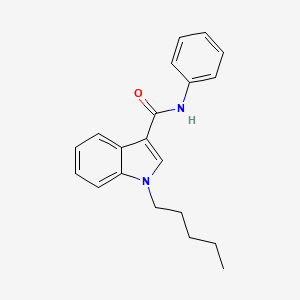

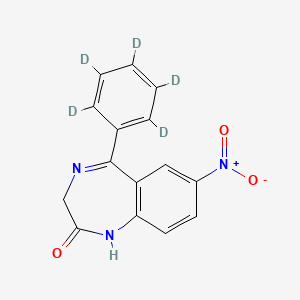

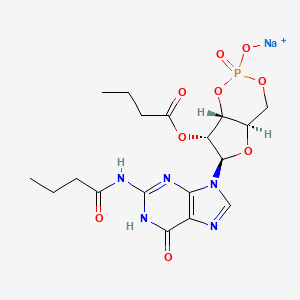

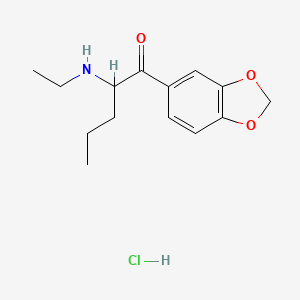

硝基安定-d5是硝基安定的一种氘代形式,硝基安定是一种苯二氮卓类衍生物。它主要用作分析化学中的内标,特别是在质谱分析中,用于定量硝基安定水平。 This compound中的氘原子取代氢原子,提供一个稳定的同位素标记,有助于在分析过程中将其与非氘代形式区分开 .

科学研究应用

硝基安定-d5由于其稳定的同位素标记,在科学研究中被广泛使用。其应用包括:

分析化学: 用作气相色谱-质谱 (GC-MS) 和液相色谱-质谱 (LC-MS) 中的内标,用于定量硝基安定。

药代动力学: 有助于研究硝基安定在生物系统中的代谢和药代动力学。

法医毒理学: 用于法医实验室检测和定量生物样品中的硝基安定。

药物开发: 通过为分析方法提供参考标准,帮助开发新的苯二氮卓类衍生物。

作用机制

硝基安定-d5与硝基安定一样,通过作用于中枢神经系统的γ-氨基丁酸 (GABA) 受体发挥其作用。它通过增加氯离子通道开放频率来增强GABA的抑制作用,导致神经元膜超极化和神经元兴奋性降低。 这导致镇静、抗焦虑和肌肉松弛作用 .

安全和危害

生化分析

Biochemical Properties

Nitrazepam-D5, like other benzodiazepines, acts as a ligand of the GABA A-benzodiazepine receptor . This interaction enhances the effect of the neurotransmitter GABA on the receptor, leading to increased inhibitory effects on the nervous system .

Cellular Effects

The binding of Nitrazepam-D5 to the GABA A receptor influences cell function by increasing the permeability of the cell membrane to chloride ions. This results in hyperpolarization of the cell, making it less likely to depolarize and transmit a signal .

Molecular Mechanism

Nitrazepam-D5 exerts its effects at the molecular level through binding interactions with the GABA A receptor. This binding enhances the affinity of the receptor for GABA, leading to increased activation of the receptor and enhanced inhibitory effects .

Temporal Effects in Laboratory Settings

The effects of Nitrazepam-D5 in laboratory settings can vary over time. As an internal standard for GC- or LC-MS, it is used to ensure the accuracy and reliability of these analytical methods over time .

Metabolic Pathways

Nitrazepam-D5 is likely metabolized in the liver, similar to other benzodiazepines, through the action of cytochrome P450 enzymes

Transport and Distribution

Like other lipophilic benzodiazepines, it is likely to cross cell membranes easily and distribute widely throughout the body .

Subcellular Localization

Given its mechanism of action, it is likely to be found in the vicinity of GABA A receptors, which are typically located in the cell membrane .

准备方法

合成路线和反应条件

硝基安定-d5的合成涉及将氘原子掺入硝基安定分子中。这可以通过几种方法实现,包括:

氘交换反应: 该方法涉及在氘化剂(如重水 (D2O) 或氘化溶剂)存在下,将氢原子与氘原子进行交换。

直接合成: 这涉及使用氘化起始原料合成硝基安定。例如,氘化苯可用于将氘原子引入最终产物。

工业生产方法

This compound的工业生产通常涉及在受控条件下进行大规模的氘交换反应,以确保高纯度和高产率。该过程包括:

反应装置: 将硝基安定溶解在氘化溶剂中。

氘交换: 在氘化剂存在下加热溶液,以促进氢原子与氘原子的交换。

纯化: 使用结晶或色谱等技术纯化产物,以去除任何未反应的起始原料和副产物。

化学反应分析

反应类型

硝基安定-d5与其非氘代对应物一样,会发生各种化学反应,包括:

氧化: this compound可以被氧化形成硝基苯二氮卓类衍生物。

还原: 还原反应可以将硝基转化为氨基。

取代: 卤化和其他取代反应可能发生在芳香环上。

常用试剂和条件

氧化: 常见的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。

还原: 使用诸如氢化铝锂 (LiAlH4) 或在催化剂存在下使用氢气 (H2) 等还原剂。

取代: 卤化可以使用溴 (Br2) 或氯 (Cl2) 等试剂实现。

主要产物

从这些反应形成的主要产物包括各种取代的苯二氮卓类及其衍生物,具体取决于所使用的特定反应条件和试剂。

相似化合物的比较

类似化合物

地西泮: 另一种具有类似镇静和抗焦虑作用的苯二氮卓类药物。

劳拉西泮: 以其强大的抗焦虑作用而闻名。

氯硝西泮: 主要用于其抗惊厥作用。

硝基安定-d5的独特性

This compound由于其氘标记而具有独特性,这使其成为分析化学中不可或缺的工具。氘原子的存在允许在复杂的生物基质中进行精确定量和与非氘代硝基安定进行区分。 这种同位素标记还提供了对硝基安定代谢途径和药代动力学的见解,有助于药物开发和法医分析 .

属性

IUPAC Name |

7-nitro-5-(2,3,4,5,6-pentadeuteriophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O3/c19-14-9-16-15(10-4-2-1-3-5-10)12-8-11(18(20)21)6-7-13(12)17-14/h1-8H,9H2,(H,17,19)/i1D,2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJONHKAYOJNZEC-RALIUCGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=NCC(=O)NC3=C2C=C(C=C3)[N+](=O)[O-])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801016412 | |

| Record name | Nitrazepam-D5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801016412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136765-45-2 | |

| Record name | Nitrazepam-D5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801016412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 136765-45-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: The research mentions the development of a Nitrazepam liquid formulation (1 mg/mL) for improved dosing accuracy in children. Why is achieving accurate dosing particularly critical for Nitrazepam in this patient population?

A1: Children with drug-resistant epilepsy, especially those with syndromes like Dravet, West, and Lennox-Gastaut, often require very specific and small doses of Nitrazepam for effective seizure control []. Inaccurate dosing can lead to sub-therapeutic effects, reducing seizure control, or potentially increase the risk of adverse effects due to overmedication. This is especially important considering the narrow therapeutic index often observed in antiepileptic drugs. The study highlights that achieving accurate, weight-based dosing is challenging when relying on crushing commercially available tablets, which often come in higher doses []. The liquid formulation at 1 mg/mL allows for more precise dose adjustments according to the child's weight, minimizing the risks associated with inaccurate dosing.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Bromo-N-[4-bromo-2-(2-fluorobenzoyl)phenyl]acetamide](/img/structure/B593132.png)